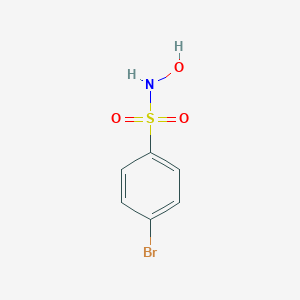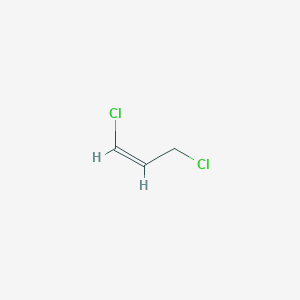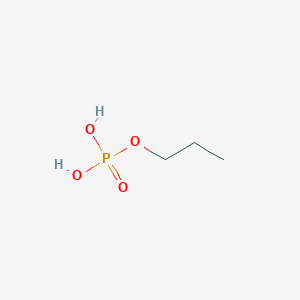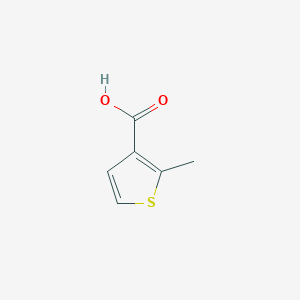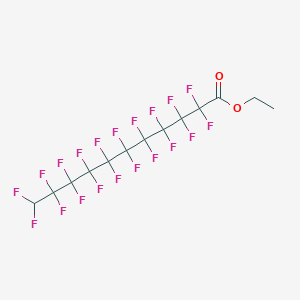
Ethyl 11H-perfluoroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 11H-perfluoroundecanoate can be synthesized through the esterification of 11H-perfluoroundecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtaining a high-quality product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 11H-perfluoroundecanoate primarily undergoes substitution reactions due to the presence of the ester functional group. It can also participate in hydrolysis reactions under acidic or basic conditions to yield 11H-perfluoroundecanoic acid and ethanol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic reagents such as amines or alcohols can react with the ester group to form amides or other esters.
Major Products:
Hydrolysis: 11H-perfluoroundecanoic acid and ethanol.
Substitution: Amides or other esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 11H-perfluoroundecanoate has a wide range of applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of ethyl 11H-perfluoroundecanoate is largely dependent on its chemical structure. The high fluorine content provides the compound with exceptional stability and resistance to chemical degradation. In biological systems, it interacts with lipid membranes and proteins, potentially altering their function and stability . The ester group can undergo hydrolysis, releasing 11H-perfluoroundecanoic acid, which may further interact with cellular components .
Comparison with Similar Compounds
Methyl 11H-perfluoroundecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
11H-perfluoroundecanoic acid: The parent acid of this compound.
Ethyl 9H-perfluorononanoate: A shorter-chain analog with similar properties.
Uniqueness: this compound is unique due to its specific chain length and the presence of an ethyl ester group, which imparts distinct physical and chemical properties compared to its analogs. The longer chain length provides higher thermal stability and chemical resistance, making it suitable for specialized applications .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F20O2/c1-2-35-4(34)6(18,19)8(22,23)10(26,27)12(30,31)13(32,33)11(28,29)9(24,25)7(20,21)5(16,17)3(14)15/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQORHOKRJWQEIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371928 |
Source


|
| Record name | Ethyl 11H-perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649-56-5 |
Source


|
| Record name | Ethyl 11H-perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
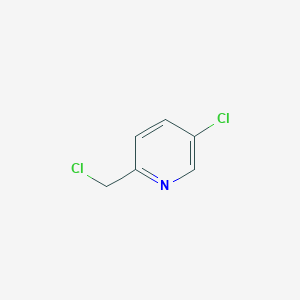
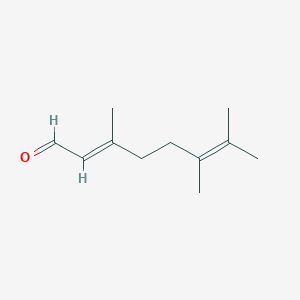
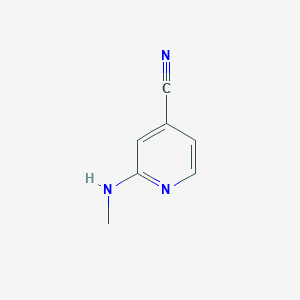

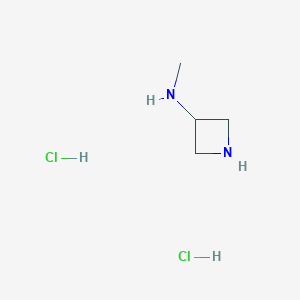
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
